molecular formula C22H28N2O4S B2816526 4-ethoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1021039-91-7

4-ethoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2816526
CAS RN: 1021039-91-7
M. Wt: 416.54
InChI Key: QMWCOSOUKMODHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Interactions

The compound exhibits specific chemical interactions, including intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds. These interactions lead to the formation of hydrogen-bonded chains, with the sulfonylurea fragment's conformation aligning with theoretical studies, indicating its potential for further chemical applications (Gelbrich, Haddow, & Griesser, 2011).

Photodynamic Therapy Application

The compound has shown remarkable potential in photodynamic therapy for cancer treatment. Its derivatives, especially those involving zinc phthalocyanine, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Antitumor Properties

Novel derivatives of the compound have been synthesized and evaluated for in vitro antitumor activity. Some derivatives showed potent efficacy, surpassing that of Doxorubicin, indicating their potential as new classes of antitumor agents (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Antimicrobial Activity

Derivatives of the compound have been explored for their antimicrobial properties. Quinoline clubbed with sulfonamide moiety synthesized compounds displayed high activity against Gram-positive bacteria, showcasing its potential as a basis for developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Cognitive Enhancing Properties

Some sulfonamide derivatives have been investigated for their cognitive-enhancing properties, particularly in relation to 5-HT6 receptor antagonism, suggesting applications in treating cognitive deficits such as those found in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-21(25)24-11-7-8-17-9-10-18(14-20(17)24)23-29(26,27)19-12-15(3)22(28-6-2)16(4)13-19/h9-10,12-14,23H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWCOSOUKMODHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.